molecular formula C14H20BrNZn B14898249 3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide

3-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide

Cat. No.: B14898249
M. Wt: 347.6 g/mol
InChI Key: NEMIPYLJQGUBIE-UHFFFAOYSA-M
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Description

3-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in THF, a common solvent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide typically involves the reaction of 3-bromobenzyl chloride with N-methylcyclohexylamine to form the corresponding amine. This intermediate is then treated with zinc bromide in the presence of THF to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents. The use of automated systems ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

3-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Morpholino)methyl]phenylzinc iodide
  • N-Methylcyclohexylamine
  • Phenylzinc bromide

Uniqueness

3-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and stability in THF. This makes it particularly useful in reactions requiring high selectivity and efficiency.

Properties

Molecular Formula

C14H20BrNZn

Molecular Weight

347.6 g/mol

IUPAC Name

bromozinc(1+);N-methyl-N-(phenylmethyl)cyclohexanamine

InChI

InChI=1S/C14H20N.BrH.Zn/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;;/h2,4,8-9,14H,3,6-7,10-12H2,1H3;1H;/q-1;;+2/p-1

InChI Key

NEMIPYLJQGUBIE-UHFFFAOYSA-M

Canonical SMILES

CN(CC1=CC=C[C-]=C1)C2CCCCC2.[Zn+]Br

Origin of Product

United States

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